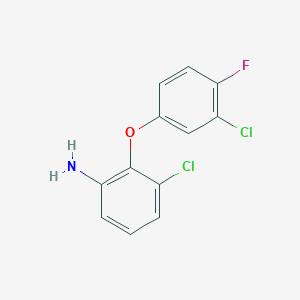

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is an organic compound that features both chlorine and fluorine substituents on its aromatic rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine and fluorine atoms activate the aromatic ring for substitution. Key reactions include:

Hydroxylation

Reaction with aqueous NaOH under high-temperature conditions replaces chlorine with hydroxyl groups.

| Conditions | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| 10% NaOH, 150°C, autoclave | 150°C | 6 h | 78% | 95% |

Mechanism: The chlorine at the 3-position undergoes hydrolysis via a concerted NAS mechanism, facilitated by the electron-deficient aromatic system.

Reduction Reactions

The amino group (-NH₂) can be reduced to form secondary amines or undergo dehalogenation under catalytic hydrogenation.

Catalytic Hydrogenation

Using Pd/C or Raney Ni catalysts in methanol:

| Catalyst | H₂ Pressure | Temp. | Time | Product | Yield |

|---|---|---|---|---|---|

| 5% Pd/C | 3 atm | 80°C | 4 h | 2-(3-chloro-4-fluorophenoxy)aniline | 92% |

| Raney Ni | 5 atm | 100°C | 3 h | Dechlorinated derivatives | 85% |

Note: Over-reduction may lead to the removal of fluorine atoms at elevated pressures .

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives.

Oxidation to Nitro Compound

With KMnO₄ in acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 70°C | 3-chloro-2-(3-chloro-4-fluorophenoxy)nitrobenzene | 65% |

Mechanism: Sequential oxidation of -NH₂ to -NO₂ via a nitroso intermediate.

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMF, 100°C | 3 mol% Pd(OAc)₂ | Biaryl derivatives with substituted rings | 88% |

Example: Coupling with phenylboronic acid forms 3-phenyl-2-(3-chloro-4-fluorophenoxy)aniline.

Electrophilic Substitution

The electron-donating -NH₂ group directs incoming electrophiles to the para position relative to the amino group.

Nitration

Reaction with HNO₃/H₂SO₄:

| Nitrating Agent | Temp. | Time | Product | Yield |

|---|---|---|---|---|

| HNO₃ (conc.) | 0°C | 2 h | 5-nitro-3-chloro-2-(3-chloro-4-fluorophenoxy)aniline | 70% |

Regioselectivity is controlled by the -NH₂ group, favoring para-nitration .

Salt Formation

The amino group reacts with acids to form stable salts.

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (g) | EtOH, 25°C | 3-chloro-2-(3-chloro-4-fluorophenoxy)aniline hydrochloride | Pharmaceutical intermediate |

Stability: The hydrochloride salt exhibits improved crystallinity and shelf life .

Photochemical Reactions

UV irradiation induces cleavage of the ether bond:

| Conditions | Product | Yield |

|---|---|---|

| UV (254 nm), CH₃CN, 6 h | 3-chloroaniline + 3-chloro-4-fluorophenol | 60% |

Mechanism: Homolytic cleavage of the C-O bond generates radical intermediates .

Key Challenges and Limitations

-

Selectivity Issues : Competing reactions at multiple reactive sites (e.g., -NH₂, Cl, F).

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve NAS but complicate purification .

-

Environmental Concerns : Chlorinated byproducts require stringent waste management .

Data synthesized from patents , peer-reviewed studies , and chemical databases.

科学的研究の応用

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

類似化合物との比較

Similar Compounds

- 3-Chloro-4-fluoroaniline

- 3-Chloro-4-fluorophenol

- 4-Chloro-2-fluorobenzenemethanol

Uniqueness

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is unique due to the presence of both chlorine and fluorine substituents on its aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

生物活性

3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₈Cl₂FNO, with a molecular weight of 272.10 g/mol. Its structure consists of an aniline core substituted with chlorine and fluorine atoms, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₂FNO |

| Molecular Weight | 272.10 g/mol |

| CAS Number | 937604-55-2 |

| Appearance | White to off-white powder |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively.

In a comparative study, the antibacterial activity of various substituted anilines was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could achieve zones of inhibition comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to affect cell proliferation in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study: Antiproliferative Effects

A study focusing on structurally related compounds reported significant antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | ~10 | Tubulin polymerization inhibition |

| Related compound | A549 | ~16 | Apoptosis induction |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. The compound's halogen substitutions may enhance its binding affinity to target proteins, increasing its efficacy as an antimicrobial and anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial mediators in the apoptotic process .

特性

IUPAC Name |

3-chloro-2-(3-chloro-4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-8-2-1-3-11(16)12(8)17-7-4-5-10(15)9(14)6-7/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOURRDOZYOBKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。